

In-Depth Technical Guide: (+)-Gallocatechin-13C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Gallocatechin-13C3

Cat. No.: B12055438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular weight of isotopically labeled **(+)-Gallocatechin-13C3**. It includes a detailed summary of its molecular properties, a comprehensive experimental protocol for the analysis of related compounds in biological matrices, and an overview of a key signaling pathway influenced by gallocatechin and its analogues.

Data Presentation: Molecular Weight Summary

The precise molecular weight of isotopically labeled compounds is critical for a range of applications, including metabolic tracing, quantitative mass spectrometry, and as internal standards in pharmacokinetic studies. The molecular weight of **(+)-Gallocatechin-13C3** is calculated based on the molecular weights of (+)-Gallocatechin and the stable isotope Carbon-13.

Compound/Isotope	Chemical Formula	Molecular Weight (Da)	Notes
(+)-Gallocatechin	<chem>C15H14O7</chem>	306.27	
Carbon-12	¹² C	12.000000	By definition, the atomic mass of Carbon-12 is exactly 12 daltons[1].
Carbon-13	¹³ C	13.003355	The isotopic mass of Carbon-13 is 13.003354835 Da[2].
(+)-Gallocatechin- 13C3	¹³ C ₃ C ₁₂ H ₁₄ O ₇	309.28	Calculated by subtracting the mass of three ¹² C atoms from the molecular weight of (+)-Gallocatechin and adding the mass of three ¹³ C atoms.

Experimental Protocols: Quantification of Catechins in Human Plasma via UPLC-MS/MS

The following is a representative protocol for the quantitative analysis of catechins, such as (+)-Gallocatechin, in a biological matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is adapted from established procedures for the analysis of green tea catechins in human plasma[2][3][4].

Sample Preparation

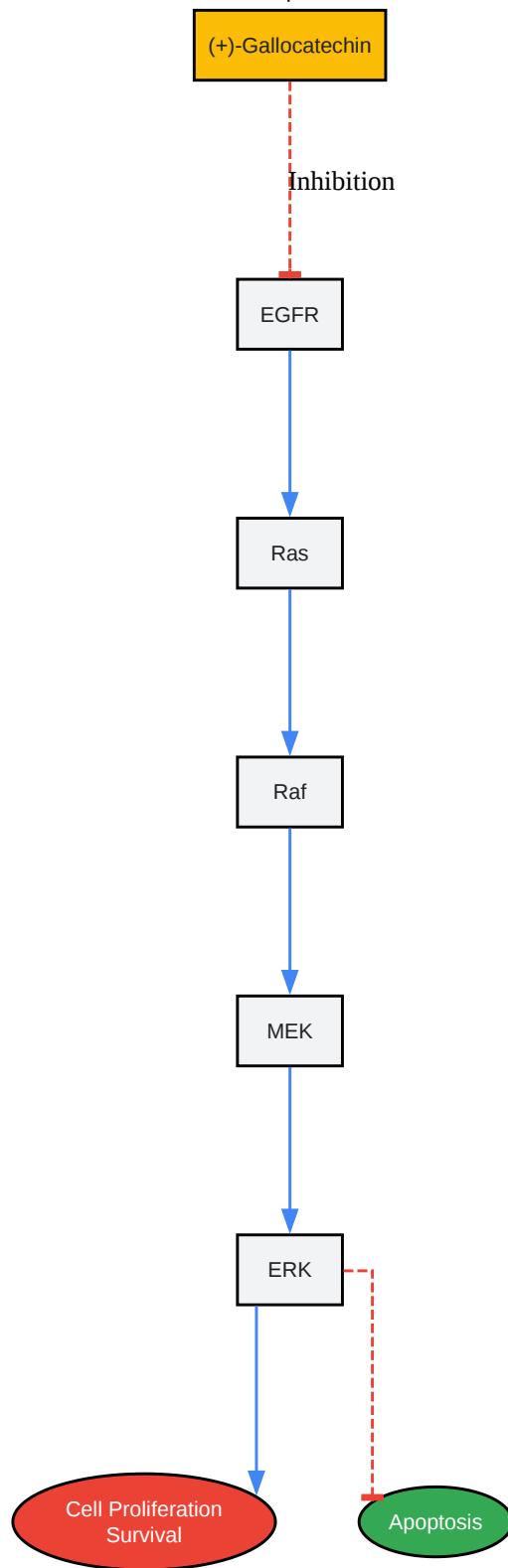
- Objective: To extract catechins from human plasma and remove interfering substances.
- Procedure:

- To 200 µL of thawed human plasma, add 20 µL of an ascorbate-EDTA solution and 20 µL of a phosphate buffer (pH 7.4) to prevent degradation of the catechins.
- Perform a liquid-liquid extraction by adding 2.0 mL of ethyl acetate.
- Vortex the mixture for 5 minutes.
- Centrifuge at 4500 rpm for 20 minutes to separate the organic and aqueous layers.
- Carefully collect the upper ethyl acetate layer.
- Repeat the extraction process on the remaining aqueous layer and combine the supernatants.
- Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the dried residue in 100 µL of 15% acetonitrile containing 0.2% acetic acid for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

- Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: Atlantis T3 C18 column (4.6 mm x 50 mm, 3 µm) maintained at 40°C.
 - Mobile Phase A: Aqueous solution of 0.2% acetic acid.
 - Mobile Phase B: Acetonitrile with 0.2% acetic acid.
 - Flow Rate: 0.8 mL/min.
 - Gradient Program: Initiate with 98% Mobile Phase A, ramp down to 70% A over 4 minutes, hold at 70% A until 7 minutes, then change to 2% A by 7.1 minutes to ensure efficient separation.

- Injection Volume: 30 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode for catechins.
 - Capillary Voltage: 3 kV.
 - Cone Voltage: 30 V.
 - Extractor Voltage: 4 V.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 625°C.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The precursor and product ion transitions for each analyte would be optimized. For example, for epigallocatechin (a related catechin), the transition is m/z 307.20 \rightarrow 151.00[2].


Calibration and Quantification

- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of (+)-Gallocatechin into blank plasma.
- Internal Standard: A stable isotope-labeled version of the analyte, such as **(+)-Gallocatechin-13C3**, is the ideal internal standard to account for matrix effects and variations in extraction efficiency and instrument response.
- Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of (+)-Gallocatechin in the unknown samples is then determined from this curve.

Mandatory Visualization: Signaling Pathway Modulation

Gallocatechins, and more broadly, green tea catechins like Epigallocatechin-3-gallate (EGCG), are known to exert their biological effects by modulating multiple intracellular signaling pathways^{[5][6]}. One of the key pathways implicated in the anti-proliferative and pro-apoptotic effects of these compounds is the MAPK/ERK pathway.

Simplified Representation of Gallocatechin's Impact on the MAPK/ERK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Gallocatechin's inhibitory effect on the MAPK/ERK pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantitative-analysis-of-four-catechins-from-green-tea-extract-in-human-plasma-using-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-for-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]
- 4. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: (+)-Gallocatechin-13C3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12055438#gallocatechin-13c3-molecular-weight\]](https://www.benchchem.com/product/b12055438#gallocatechin-13c3-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com